7,3',4'-Trihydroxy-3,5-dimethoxyflavone
7,3',4'-Trihydroxy-3,5-dimethoxyflavone
Caryatin belongs to the class of organic compounds known as 5-o-methylated flavonoids. These are flavonoids with methoxy groups attached to the C5 atom of the flavonoid backbone. Thus, caryatin is considered to be a flavonoid lipid molecule. Caryatin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, caryatin is primarily located in the membrane (predicted from logP). Outside of the human body, caryatin can be found in nuts and pecan nut. This makes caryatin a potential biomarker for the consumption of these food products.
Brand Name:
Vulcanchem
CAS No.:
1486-66-4
VCID:
VC0192570
InChI:
InChI=1S/C17H14O7/c1-22-12-6-9(18)7-13-14(12)15(21)17(23-2)16(24-13)8-3-4-10(19)11(20)5-8/h3-7,18-20H,1-2H3
SMILES:
COC1=CC(=CC2=C1C(=O)C(=C(O2)C3=CC(=C(C=C3)O)O)OC)O
Molecular Formula:
C17H14O7
Molecular Weight:
330.29 g/mol
7,3',4'-Trihydroxy-3,5-dimethoxyflavone
CAS No.: 1486-66-4
Natural Products
VCID: VC0192570
Molecular Formula: C17H14O7
Molecular Weight: 330.29 g/mol
CAS No. | 1486-66-4 |
---|---|
Product Name | 7,3',4'-Trihydroxy-3,5-dimethoxyflavone |
Molecular Formula | C17H14O7 |
Molecular Weight | 330.29 g/mol |
IUPAC Name | 2-(3,4-dihydroxyphenyl)-7-hydroxy-3,5-dimethoxychromen-4-one |
Standard InChI | InChI=1S/C17H14O7/c1-22-12-6-9(18)7-13-14(12)15(21)17(23-2)16(24-13)8-3-4-10(19)11(20)5-8/h3-7,18-20H,1-2H3 |
Standard InChIKey | AOFQCVDYMNHCKD-UHFFFAOYSA-N |
SMILES | COC1=CC(=CC2=C1C(=O)C(=C(O2)C3=CC(=C(C=C3)O)O)OC)O |
Canonical SMILES | COC1=CC(=CC2=C1C(=O)C(=C(O2)C3=CC(=C(C=C3)O)O)OC)O |
Melting Point | 299-301°C |
Physical Description | Solid |
Description | Caryatin belongs to the class of organic compounds known as 5-o-methylated flavonoids. These are flavonoids with methoxy groups attached to the C5 atom of the flavonoid backbone. Thus, caryatin is considered to be a flavonoid lipid molecule. Caryatin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, caryatin is primarily located in the membrane (predicted from logP). Outside of the human body, caryatin can be found in nuts and pecan nut. This makes caryatin a potential biomarker for the consumption of these food products. |
Synonyms | Caryatin; Quercetin 3,5-dimethyl ether |
PubChem Compound | 5489501 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume